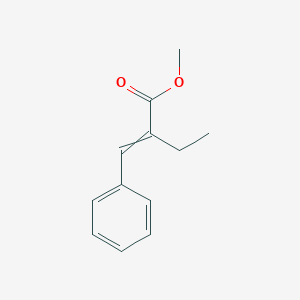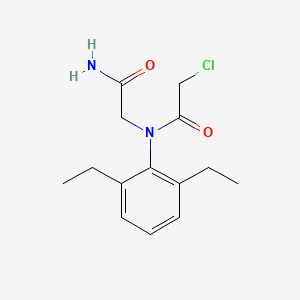
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of a chloroacetyl group and a 2,6-diethylphenyl group attached to a glycinamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with glycine to form the final product. The reaction conditions usually involve maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The glycinamide backbone can participate in condensation reactions with other compounds, forming larger molecules.
Common Reagents and Conditions
Common reagents used in the reactions of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Applications De Recherche Scientifique
N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The 2,6-diethylphenyl group can interact with hydrophobic regions of proteins and other biomolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide include:
- N~2~-(Chloroacetyl)-N~2~-(2,6-dimethylphenyl)glycinamide
- N~2~-(Chloroacetyl)-N~2~-(2,6-diisopropylphenyl)glycinamide
- N~2~-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)alaninamide
Uniqueness
The uniqueness of N2-(Chloroacetyl)-N~2~-(2,6-diethylphenyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,6-diethylphenyl group provides steric hindrance and hydrophobic interactions, while the chloroacetyl group offers a reactive site for covalent modifications.
Propriétés
Numéro CAS |
62659-43-2 |
|---|---|
Formule moléculaire |
C14H19ClN2O2 |
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-10-6-5-7-11(4-2)14(10)17(9-12(16)18)13(19)8-15/h5-7H,3-4,8-9H2,1-2H3,(H2,16,18) |
Clé InChI |
PWYNHGNAVPMXHG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)N(CC(=O)N)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one)](/img/structure/B14510184.png)
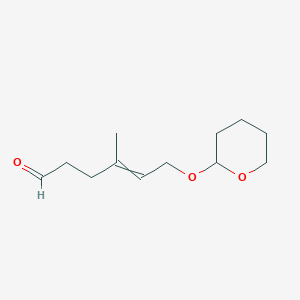
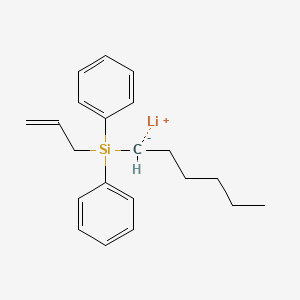
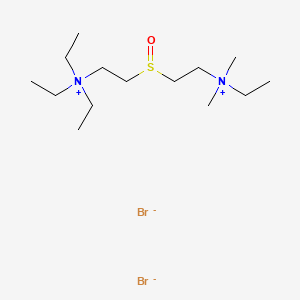

![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)
![2-[(3,5-DI-Tert-butyl-4-hydroxyphenyl)sulfanyl]hexanoyl chloride](/img/structure/B14510228.png)
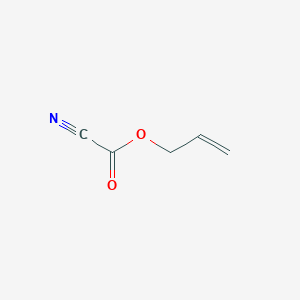

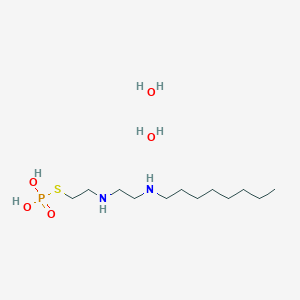
![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
